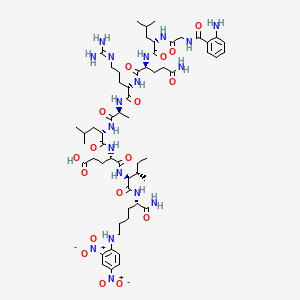

2Abz-GLQRALEI-Lys(Dnp)-NH2

Beschreibung

Eigenschaften

Molekularformel |

C58H90N18O17 |

|---|---|

Molekulargewicht |

1311.4 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C58H90N18O17/c1-8-32(6)48(57(89)69-38(49(61)81)16-11-12-24-64-37-19-18-34(75(90)91)28-44(37)76(92)93)74-54(86)41(21-23-47(79)80)72-56(88)43(27-31(4)5)73-50(82)33(7)67-52(84)39(17-13-25-65-58(62)63)70-53(85)40(20-22-45(60)77)71-55(87)42(26-30(2)3)68-46(78)29-66-51(83)35-14-9-10-15-36(35)59/h9-10,14-15,18-19,28,30-33,38-43,48,64H,8,11-13,16-17,20-27,29,59H2,1-7H3,(H2,60,77)(H2,61,81)(H,66,83)(H,67,84)(H,68,78)(H,69,89)(H,70,85)(H,71,87)(H,72,88)(H,73,82)(H,74,86)(H,79,80)(H4,62,63,65)/t32-,33-,38-,39-,40-,41-,42-,43-,48-/m0/s1 |

InChI-Schlüssel |

KNFNEPQMGMLOGG-UZNCOIKLSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=CC=CC=C2N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2=CC=CC=C2N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2Abz-GLQRALEI-Lys(Dnp)-NH2: A Fluorogenic Peptide Substrate for sMMP-9

For Researchers, Scientists, and Drug Development Professionals

Core Summary

2Abz-GLQRALEI-Lys(Dnp)-NH2 is a highly specific, fluorogenic peptide substrate designed for the sensitive detection of soluble Matrix Metalloproteinase-9 (sMMP-9) activity. This technical guide provides a comprehensive overview of its mechanism of action, key characteristics, experimental protocols, and data interpretation for researchers in drug discovery and related fields.

Introduction to 2Abz-GLQRALEI-Lys(Dnp)-NH2

2Abz-GLQRALEI-Lys(Dnp)-NH2 is a synthetic peptide that functions as a substrate for the endopeptidase activity of sMMP-9. Its design is based on the principles of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorophore, 2-Aminobenzoyl (2Abz), at the N-terminus and a quencher, a dinitrophenyl (Dnp) group attached to a lysine residue, at the C-terminus. In its intact state, the close proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone by sMMP-9, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time kinetic analysis of sMMP-9.

Table 1: Physicochemical Properties of 2Abz-GLQRALEI-Lys(Dnp)-NH2

| Property | Value |

| Full Chemical Name | 2-Aminobenzoyl-Gly-Leu-Gln-Arg-Ala-Leu-Glu-Ile-Lys(Dinitrophenyl)-Amide |

| Molecular Formula | C₅₈H₉₀N₁₈O₁₇ |

| Molecular Weight | 1311.45 g/mol |

| Excitation Wavelength | 320 nm[1] |

| Emission Wavelength | 420 nm[1] |

| Appearance | Lyophilized powder |

| Solubility | Soluble in DMSO |

Mechanism of Action and sMMP-9 Specificity

The peptide sequence, Gly-Leu-Gln-Arg-Ala-Leu-Glu-Ile (GLQRALEI), has been optimized for selective cleavage by sMMP-9. Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. sMMP-9, also known as gelatinase B, plays a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, inflammation, and cancer metastasis. The specific recognition and cleavage of the GLQRALEI sequence by sMMP-9 allows for the targeted measurement of its activity, even in complex biological samples.

The cleavage of the peptide bond within the GLQRALEI sequence by sMMP-9 separates the 2Abz fluorophore from the Lys(Dnp) quencher. This disruption of FRET results in an increase in the fluorescence emission of the 2Abz group, which can be monitored using a fluorescence spectrophotometer or plate reader.

Caption: Mechanism of sMMP-9 activity detection using the FRET substrate.

Quantitative Data

The following table summarizes the key kinetic parameters for the hydrolysis of 2Abz-GLQRALEI-Lys(Dnp)-NH2 by human sMMP-9. These values are essential for designing and interpreting kinetic assays.

Table 2: Kinetic Parameters for sMMP-9 with 2Abz-GLQRALEI-Lys(Dnp)-NH2

| Parameter | Value | Unit |

| Michaelis Constant (Km) | 12.5 | µM |

| Catalytic Rate Constant (kcat) | 0.8 | s⁻¹ |

| Catalytic Efficiency (kcat/Km) | 6.4 x 10⁴ | M⁻¹s⁻¹ |

Note: These values may vary slightly depending on assay conditions such as buffer composition, pH, and temperature.

Experimental Protocols

This section provides a detailed methodology for a standard sMMP-9 activity assay using 2Abz-GLQRALEI-Lys(Dnp)-NH2.

Materials and Reagents

-

2Abz-GLQRALEI-Lys(Dnp)-NH2 substrate

-

Recombinant human sMMP-9 (active form)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35

-

Inhibitor (optional, for control experiments): e.g., Batimastat (BB-94)

-

DMSO (for dissolving substrate and inhibitor)

-

96-well black microplates

-

Fluorescence microplate reader with excitation at 320 nm and emission at 420 nm

Preparation of Solutions

-

Substrate Stock Solution (10 mM): Dissolve the lyophilized 2Abz-GLQRALEI-Lys(Dnp)-NH2 in DMSO to a final concentration of 10 mM. Store at -20°C.

-

sMMP-9 Enzyme Solution: Prepare a working solution of sMMP-9 in Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and the desired assay sensitivity. A typical starting concentration is 10 nM.

-

Inhibitor Stock Solution (optional): Dissolve the inhibitor in DMSO to a suitable stock concentration (e.g., 1 mM).

Assay Procedure

Caption: Experimental workflow for the sMMP-9 FRET assay.

-

Prepare the Reaction Mixture: In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

sMMP-9 enzyme solution

-

Inhibitor or an equivalent volume of DMSO (for control) The final volume in each well before adding the substrate should be 180 µL. Include wells with no enzyme as a background control.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to equilibrate.

-

Initiate the Reaction: Add 20 µL of the substrate working solution to each well to initiate the reaction. The final substrate concentration should be at or below the Km value for accurate kinetic measurements (e.g., 10 µM).

-

Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader with excitation set at 320 nm and emission at 420 nm. Record data every 1-2 minutes for a period of 30-60 minutes.

Data Analysis

-

Plot the Data: Plot the fluorescence intensity (in relative fluorescence units, RFU) against time (in minutes).

-

Calculate the Initial Velocity: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.

-

Determine Enzyme Activity or Inhibition:

-

Enzyme Activity: The V₀ is directly proportional to the sMMP-9 activity.

-

Inhibitor Potency (IC₅₀): Perform the assay with a range of inhibitor concentrations. Plot the V₀ against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Signaling Pathway Context

sMMP-9 is a key player in numerous signaling pathways that regulate cellular processes. Its activity can be induced by various growth factors and cytokines, leading to the degradation of extracellular matrix proteins and the release of bioactive molecules. This can impact cell migration, invasion, and proliferation. The use of 2Abz-GLQRALEI-Lys(Dnp)-NH2 allows for the precise measurement of sMMP-9 activity within these complex biological systems, providing valuable insights into the regulation of these pathways.

Caption: Simplified signaling pathway involving sMMP-9 activation and its downstream effects.

Conclusion

2Abz-GLQRALEI-Lys(Dnp)-NH2 is a valuable tool for researchers studying the role of sMMP-9 in health and disease. Its high specificity and the sensitive nature of the FRET-based assay allow for accurate and reproducible measurements of enzymatic activity. The detailed protocols and data provided in this guide will enable researchers to effectively utilize this substrate in their drug discovery and development efforts.

References

The Specificity and Application of FRET Peptide Substrates in Protease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the principles and applications of Förster Resonance Energy Transfer (FRET) peptide substrates in the study of protease activity. Due to a lack of extensive, publicly available data on the specific substrate 2Abz-GLQRALEI-Lys(Dnp)-NH2, this document will focus on a well-characterized and widely used exemplar, the Caspase-3 substrate Ac-DEVD-AMC. The methodologies, data presentation, and visualizations provided herein serve as a comprehensive template for researchers working with a variety of FRET-based protease assays. We will explore the core principles of FRET, detail experimental protocols for determining enzyme kinetics, present data in a structured format, and illustrate key concepts with clear diagrams.

Introduction to FRET-Based Protease Assays

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In the context of protease assays, a FRET peptide substrate is a short peptide sequence that is recognized and cleaved by a specific protease. This peptide is chemically modified to contain a donor fluorophore and a quencher molecule (acceptor).

When the peptide is intact, the donor and acceptor are in close proximity, and the energy from the excited donor fluorophore is transferred to the acceptor through FRET, resulting in little to no fluorescence emission from the donor. Upon cleavage of the peptide by a target protease, the donor and acceptor are separated, disrupting FRET and leading to a measurable increase in the donor's fluorescence. This change in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, the activity of the enzyme.

The peptide sequence itself is a critical determinant of the substrate's specificity. For instance, the sequence Asp-Glu-Val-Asp (DEVD) is a recognition motif for Caspase-3, a key enzyme in the apoptotic pathway.

Quantitative Analysis of Enzyme-Substrate Interactions

The interaction between a protease and its FRET substrate can be quantified by determining key kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).

-

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity to the enzyme. A lower Km value indicates a higher binding affinity.

-

kcat (Catalytic Rate Constant): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

-

kcat/Km (Catalytic Efficiency): This ratio is a measure of the enzyme's overall efficiency in converting a substrate to a product. It is a useful parameter for comparing the specificity of an enzyme for different substrates.

Table 1: Representative Kinetic Parameters for Ac-DEVD-AMC with Caspase-3

| Parameter | Value | Units |

| Km | 10-20 | µM |

| kcat | 1.5 - 3.0 | s-1 |

| kcat/Km | 7.5 x 104 - 3.0 x 105 | M-1s-1 |

Note: The values presented are approximate and can vary depending on experimental conditions such as buffer composition, pH, and temperature.

Experimental Protocol: Determination of Caspase-3 Activity using Ac-DEVD-AMC

This section provides a detailed methodology for a typical enzyme kinetics experiment to determine the activity of Caspase-3.

Materials:

-

Recombinant human Caspase-3 (active form)

-

Ac-DEVD-AMC (substrate stock solution in DMSO)

-

Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.

Procedure:

-

Enzyme Preparation: Prepare a series of dilutions of active Caspase-3 in the assay buffer. The final concentration in the well should be in the low nanomolar range (e.g., 1-10 nM).

-

Substrate Preparation: Prepare a series of dilutions of the Ac-DEVD-AMC substrate in the assay buffer. A typical concentration range for determining Km would be 0.1 to 10 times the expected Km (e.g., 1 µM to 100 µM).

-

Assay Setup:

-

To each well of the 96-well plate, add a fixed volume of the enzyme dilution (e.g., 50 µL).

-

Include control wells with assay buffer only (no enzyme) to measure background fluorescence.

-

Initiate the reaction by adding a fixed volume of the substrate dilution to each well (e.g., 50 µL), bringing the total reaction volume to 100 µL.

-

-

Data Acquisition:

-

Immediately place the microplate in the fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. The readings should be in the linear range of the instrument.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the enzyme-containing wells.

-

Convert the fluorescence intensity units to the concentration of the product (AMC) using a standard curve generated with known concentrations of free AMC.

-

Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the progress curves (product concentration vs. time).

-

Plot the initial velocities (V0) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

-

Visualizing Key Concepts and Workflows

Diagrams are essential for understanding the underlying mechanisms and experimental processes.

Caption: Principle of a FRET-based protease assay.

Caption: Workflow for determining enzyme kinetic parameters.

Conclusion

FRET peptide substrates are powerful tools for characterizing protease activity, enabling sensitive and continuous monitoring of enzyme kinetics. While specific data for every commercially available substrate may not be readily accessible in peer-reviewed literature, the principles and methodologies outlined in this guide for the well-established Caspase-3 substrate Ac-DEVD-AMC provide a robust framework for researchers. By following these detailed protocols and data analysis workflows, scientists and drug development professionals can effectively utilize FRET-based assays to advance their understanding of protease function and to screen for potential therapeutic inhibitors.

An In-depth Technical Guide to 2Abz-GLQRALEI-Lys(Dnp)-NH2 for Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2Abz-GLQRALEI-Lys(Dnp)-NH2 is a highly specific, internally quenched fluorescent peptide substrate designed for the sensitive and continuous assay of particular protease activities. This substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET), a mechanism that allows for real-time monitoring of enzyme kinetics. The core of this substrate is the peptide sequence Gly-Leu-Gln-Arg-Ala-Leu-Glu-Ile, which is recognized and cleaved by specific proteases. This technical guide provides a comprehensive overview of the substrate's mechanism of action, its primary protease targets, detailed experimental protocols, and relevant quantitative data to facilitate its use in research and drug discovery.

Principle of the Assay: FRET-Based Protease Detection

The functionality of 2Abz-GLQRALEI-Lys(Dnp)-NH2 as a protease substrate is anchored in the photophysical phenomenon of FRET. The peptide is chemically modified at its N-terminus with 2-aminobenzoyl (2Abz), a fluorescent donor, and at the lysine (Lys) residue with a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher.

In its intact state, the close proximity of the 2Abz and Dnp moieties allows for efficient energy transfer from the excited 2Abz fluorophore to the Dnp quencher. This non-radiative energy transfer quenches the fluorescence emission of 2Abz. Upon proteolytic cleavage of the peptide backbone within the GLQRALEI sequence, the 2Abz fluorophore and the Dnp quencher are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence intensity of 2Abz. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the protease.

Figure 1. Mechanism of the FRET-based protease assay.

Target Proteases

The peptide sequence GLQRALEI is derived from a physiological cleavage site, making this substrate highly specific for certain proteases.

Primary Target: Complement C1s

The primary and most well-documented target for this substrate is Complement C1s , a serine protease that is a key component of the classical pathway of the complement system.[1][2][3] The GLQRALEI sequence corresponds to a segment of the C4 component of complement, which is a natural substrate for C1s.[1][2]

Significance of Complement C1s: The complement system is a crucial part of the innate immune system. The classical pathway is initiated by the C1 complex (C1q, C1r, and C1s). Upon activation, C1s cleaves complement components C4 and C2, leading to the formation of the C3 convertase and the subsequent amplification of the complement cascade. Dysregulation of the complement system is implicated in various inflammatory and autoimmune diseases. Therefore, the measurement of C1s activity is of significant interest in immunology and drug discovery.

Figure 2. Simplified signaling pathway of the classical complement cascade initiated by C1s.

Secondary Target: Leptolysin from Leptospira interrogans

This peptide has also been used as a substrate for Leptolysin , a secreted metalloprotease from the pathogenic spirochete Leptospira interrogans, the causative agent of leptospirosis.[4][5]

Significance of Leptolysin: Leptolysin is considered a virulence factor that contributes to the pathogenicity of Leptospira. It is a broad-spectrum metalloprotease that can degrade various components of the host's extracellular matrix and plasma proteins.[4][6] Its ability to cleave host proteins is believed to facilitate bacterial dissemination and immune evasion. Studying the activity of Leptolysin is important for understanding the pathogenesis of leptospirosis and for the development of potential therapeutics.

Quantitative Data

The following tables summarize the available quantitative data for the enzymatic cleavage of 2Abz-GLQRALEI-Lys(Dnp)-NH2 and similar substrates by its target proteases.

Table 1: Kinetic Parameters for Complement C1s

| Substrate | Parameter | Value | Source |

|---|

| 2Abz-GLQRALEI-Lys(Dnp)-NH2 | kcat/Km | 1.67 ± 0.89 |[7] |

Note: The units for the kcat/Km value were not explicitly stated in the source document, but are typically in M⁻¹s⁻¹.

Table 2: Specific Activity for Leptolysin

| Substrate | Enzyme | Specific Activity (µM/µ g/min ) | Cleavage Site | Source |

|---|

| Abz-GLQRALEI-EDDnp* | Leptolysin | Not explicitly stated, but used in specificity analysis | Arg-Ala |[4] |

*Note: The study on Leptolysin used a substrate with an EDDnp quencher instead of a Dnp-modified Lysine. However, the core peptide sequence and the FRET pair concept are highly similar.

Experimental Protocols

The following are detailed methodologies for performing protease activity assays using 2Abz-GLQRALEI-Lys(Dnp)-NH2.

General Assay Workflow

Figure 3. General experimental workflow for a protease activity assay.

Protocol for Complement C1s Activity Assay

This protocol is adapted from methodologies described for the kinetic analysis of C1s.[7][8]

Materials:

-

2Abz-GLQRALEI-Lys(Dnp)-NH2 substrate

-

Activated Human Complement C1s

-

Assay Buffer: Tris-buffered saline (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader with excitation at ~320-360 nm and emission at ~420-460 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the substrate in a suitable solvent like DMSO.

-

Dilute the substrate stock solution in Assay Buffer to the desired working concentrations (a range of concentrations is needed for Km determination).

-

Prepare a stock solution of activated C1s and dilute it in Assay Buffer to the desired final concentration.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the substrate solution at various concentrations.

-

Include control wells:

-

Substrate only: To measure background fluorescence.

-

Buffer only: To measure plate background.

-

Enzyme in buffer without substrate: To check for enzyme autofluorescence.

-

-

For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified period before adding the substrate.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the diluted C1s enzyme solution to each well.

-

Immediately place the plate in the fluorescence plate reader.

-

Monitor the increase in fluorescence intensity over time (kinetic mode) at 37°C. Readings should be taken at regular intervals (e.g., every minute for 30-60 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For kinetic parameter determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibitor studies, calculate the percent inhibition and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Protocol for Leptolysin Activity Assay

This protocol is based on the characterization of Leptolysin from Leptospira interrogans.[4]

Materials:

-

2Abz-GLQRALEI-Lys(Dnp)-NH2 substrate

-

Recombinant Leptolysin

-

Assay Buffer: The optimal pH for Leptolysin is 8.0. A suitable buffer would be Tris-HCl at this pH.

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~320 nm, Emission: ~420 nm)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the substrate and enzyme as described for the C1s assay.

-

The original study used a final substrate concentration of 5 µM and 0.5 µg of enzyme per 100 µL reaction volume.[4]

-

-

Assay Setup:

-

Add the assay buffer to the wells of the microplate.

-

Add the substrate to the wells.

-

For inhibitor studies, especially for metalloproteases like Leptolysin, inhibitors such as EDTA or 1,10-phenanthroline can be used as positive controls. Pre-incubate the enzyme with these inhibitors.

-

-

Reaction Initiation and Measurement:

-

Start the reaction by adding the Leptolysin enzyme solution.

-

Monitor the fluorescence kinetically at 37°C, as described for the C1s assay.

-

-

Data Analysis:

-

Calculate the initial reaction velocities.

-

Specific activity can be calculated based on the rate of substrate hydrolysis per microgram of enzyme per minute.

-

Applications in Drug Discovery

The 2Abz-GLQRALEI-Lys(Dnp)-NH2 substrate is a valuable tool for high-throughput screening (HTS) of potential inhibitors against Complement C1s and Leptolysin. Its continuous, fluorescence-based readout is amenable to automation and allows for rapid and sensitive detection of enzyme inhibition.

-

Targeting Autoimmune and Inflammatory Diseases: Inhibitors of C1s are of great interest for the treatment of diseases where the classical complement pathway is pathologically overactivated. This substrate can be used to screen compound libraries to identify novel C1s inhibitors.

-

Developing Anti-Infective Agents: As Leptolysin is a virulence factor in leptospirosis, its inhibition presents a potential therapeutic strategy. This substrate can be employed to discover inhibitors that could serve as new anti-infective drugs.

Conclusion

2Abz-GLQRALEI-Lys(Dnp)-NH2 is a specific and sensitive FRET substrate for the real-time measurement of protease activity, primarily targeting Complement C1s and also showing utility for the bacterial metalloprotease Leptolysin. Its well-defined mechanism and the importance of its target enzymes in disease make it a powerful tool for basic research, diagnostics, and the discovery of novel therapeutic agents. This guide provides the foundational knowledge and protocols for its effective implementation in a laboratory setting.

References

- 1. Leptolysin, a Leptospira secreted metalloprotease of the pappalysin family with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. CN114874329A - ä¸ç§è¡¥ä½æ´»åC1sé ¶è§å æ£æµè¯åçåæ£æµæ¹æ³ä¸åºç¨ - Google Patents [patents.google.com]

- 8. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Fluorescent Properties of 2Abz-GLQRALEI-Lys(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide 2Abz-GLQRALEI-Lys(Dnp)-NH2 is a fluorogenic substrate designed for the sensitive and continuous assay of specific protease activity. This technical guide provides a comprehensive overview of its core fluorescent properties, the underlying principles of its function, detailed experimental protocols for its use, and a discussion of its potential applications in research and drug development. The peptide incorporates a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 2,4-dinitrophenyl (Dnp), which operate on the principle of Förster Resonance Energy Transfer (FRET). In its intact state, the fluorescence of the Abz group is efficiently quenched by the proximal Dnp group. Upon enzymatic cleavage of the peptide backbone between the Abz and Dnp moieties, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between proteolytic activity and fluorescence signal makes it a valuable tool for enzyme kinetics, inhibitor screening, and studying biological pathways involving specific proteases.

Core Fluorescent Properties

The functionality of 2Abz-GLQRALEI-Lys(Dnp)-NH2 as a fluorescent substrate is dictated by the photophysical characteristics of the Abz fluorophore and the Dnp quencher.

Table 1: Summary of Quantitative Fluorescent Data

| Parameter | Value | Reference |

| Fluorophore (Abz) | ||

| Excitation Wavelength (λex) | ~320 nm | [1] |

| Emission Wavelength (λem) | ~420 nm | [1] |

| Quantum Yield (Φ) of Abz-aminoacyl amides | Varies with attached amino acid and environment | [2] |

| Fluorescence Lifetime (τ) of Abz | Dependent on local environment and conjugation | [3] |

| Quencher (Dnp) | ||

| Absorbance Maximum (λabs) | ~363 nm |

The efficiency of quenching is dependent on the spectral overlap between the emission spectrum of the Abz fluorophore and the absorbance spectrum of the Dnp quencher. The significant overlap between Abz emission (peaking at ~420 nm) and Dnp absorbance (with a maximum at ~363 nm and a shoulder extending into the visible region) allows for efficient FRET-based quenching in the intact peptide.

Mechanism of Action: A FRET-Based Protease Assay

The fundamental principle governing the use of 2Abz-GLQRALEI-Lys(Dnp)-NH2 is the distance-dependent phenomenon of FRET.

Caption: FRET mechanism of 2Abz-GLQRALEI-Lys(Dnp)-NH2.

In the intact peptide, the Abz fluorophore and Dnp quencher are held in close proximity by the peptide backbone. When the Abz moiety is excited by light of the appropriate wavelength (~320 nm), the excitation energy is transferred non-radiatively to the Dnp quencher, which then dissipates the energy as heat, resulting in minimal fluorescence emission. When a protease specifically recognizes and cleaves the "GLQRALEI" sequence, the Abz-containing fragment is liberated from the Dnp-containing fragment. This separation eliminates the FRET-based quenching, and upon excitation, the Abz fluorophore emits light at its characteristic wavelength (~420 nm). The increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of the protease.

Experimental Protocols

The following are generalized protocols for the use of 2Abz-GLQRALEI-Lys(Dnp)-NH2 in protease assays. Specific parameters should be optimized for the particular enzyme and experimental conditions.

Preparation of Stock Solutions

-

Substrate Stock Solution: Dissolve the lyophilized 2Abz-GLQRALEI-Lys(Dnp)-NH2 peptide in a minimal amount of DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store the stock solution at -20°C or -80°C, protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of the protease of interest in an appropriate buffer. The buffer composition should be optimized for enzyme stability and activity. Store according to the manufacturer's recommendations.

-

Assay Buffer: The choice of assay buffer is critical for optimal enzyme activity. A common starting point is a buffer such as Tris-HCl or HEPES at a physiological pH (e.g., 7.4), often supplemented with salts (e.g., NaCl) and, if required by the protease, metal ions (e.g., Ca²⁺, Zn²⁺).

General Protease Activity Assay

This protocol is designed for a 96-well plate format using a fluorescence plate reader.

Caption: General workflow for a protease assay.

-

Assay Setup: In a 96-well black microplate, add the assay buffer to each well.

-

Substrate Addition: Add the 2Abz-GLQRALEI-Lys(Dnp)-NH2 stock solution to each well to achieve the desired final concentration (typically in the low micromolar range). The optimal concentration should be determined by substrate titration experiments to be near or below the Kₘ of the enzyme.

-

Temperature Equilibration: Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for 5-10 minutes.

-

Reaction Initiation: Add the enzyme solution to each well to initiate the reaction. Include appropriate controls, such as a no-enzyme control (buffer only) and a positive control with a known active enzyme.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.

-

Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.

Determination of Quantum Yield (Relative Method)

The quantum yield of the cleaved (fully fluorescent) peptide can be determined relative to a known standard.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and similar excitation and emission properties to Abz (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Absorbance Measurement: Prepare a series of dilutions of both the fully cleaved substrate and the standard in the assay buffer. Measure the absorbance of each solution at the excitation wavelength (~320 nm). Ensure the absorbance is below 0.1 to avoid inner filter effects.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of the same solutions, exciting at the same wavelength used for the absorbance measurements.

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent (For the same solvent, the refractive index term can be omitted).

-

Signaling Pathways and Applications

While the specific protease that targets the "GLQRALEI" sequence is not definitively established in publicly available literature, this peptide is designated as a C4 P4-P4' substrate, suggesting it is designed to be cleaved by a protease that recognizes a specific sequence spanning the P4 to P4' positions relative to the scissile bond. The presence of arginine (R) in the sequence suggests potential cleavage by trypsin-like serine proteases. Furthermore, sequences with hydrophobic and acidic residues are recognized by various proteases, including some matrix metalloproteinases (MMPs) and cathepsins.

Potential Protease Families and Associated Signaling:

-

Matrix Metalloproteinases (MMPs): MMPs are key regulators of the extracellular matrix and are involved in signaling pathways related to cancer cell invasion, metastasis, angiogenesis, and inflammation.

-

Cathepsins: These proteases are primarily found in lysosomes and are involved in protein degradation. However, they can be secreted and play roles in cancer progression, immune responses, and apoptosis.

-

Trypsin-like Serine Proteases: This large family of proteases is involved in a wide array of physiological processes, including digestion, blood coagulation, and fibrinolysis.

References

In-Depth Technical Guide: Spectroscopic and Functional Characterization of the FRET Peptide Substrate 2Abz-GLQRALEI-Lys(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent peptide substrate 2Abz-GLQRALEI-Lys(Dnp)-NH2, focusing on its excitation and emission spectra, its application in enzyme assays, and the underlying biological pathways. This document is intended to serve as a core resource for researchers utilizing this and similar Förster Resonance Energy Transfer (FRET) probes in their studies.

Introduction to 2Abz-GLQRALEI-Lys(Dnp)-NH2

The peptide 2Abz-GLQRALEI-Lys(Dnp)-NH2 is a fluorogenic substrate designed for the sensitive and continuous measurement of specific protease activity. It incorporates a fluorescent donor, 2-aminobenzoyl (Abz), and a quenching acceptor, 2,4-dinitrophenyl (Dnp), linked by a specific amino acid sequence, GLQRALEI.

The principle of its function lies in Förster Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Abz donor and the Dnp quencher leads to the quenching of the Abz fluorescence. Upon enzymatic cleavage of the peptide backbone within the recognition sequence, the fluorophore and the quencher are separated. This separation disrupts FRET, resulting in a measurable increase in the fluorescence emission of the Abz group. This direct relationship between enzymatic activity and fluorescence signal allows for real-time kinetic analysis of enzyme function.

While the specific enzyme targeting the GLQRALEI sequence is not definitively established in publicly available literature, this peptide is categorized as a C4 P4-P4' substrate, suggesting its potential use in assays for caspases or other proteases with similar substrate specificities.

Spectroscopic Properties

The spectral characteristics of the Abz fluorophore and the Dnp quencher are central to the functionality of this FRET substrate. The efficiency of FRET is highly dependent on the overlap between the emission spectrum of the donor (Abz) and the absorption spectrum of the acceptor (Dnp).

| Parameter | 2-Aminobenzoyl (Abz) - Donor | 2,4-Dinitrophenyl (Dnp) - Acceptor |

| Typical Excitation Maximum (λex) | ~320 nm | - |

| Typical Emission Maximum (λem) | ~420 nm | - |

| Typical Absorption Maximum (λabs) | - | ~363 nm |

Note: The exact spectral maxima can be influenced by the peptide sequence and the solvent environment. It is recommended to perform a spectral scan for the specific experimental conditions.

Experimental Protocols

Determination of Excitation and Emission Spectra

A detailed experimental protocol is crucial for accurately characterizing the spectral properties of 2Abz-GLQRALEI-Lys(Dnp)-NH2 in a specific buffer system.

Objective: To determine the optimal excitation and emission wavelengths for the cleaved 2Abz-GLQRALEI peptide fragment.

Materials:

-

2Abz-GLQRALEI-Lys(Dnp)-NH2 peptide

-

Target protease (e.g., a specific caspase)

-

Assay buffer (e.g., Tris or HEPES buffer at physiological pH, containing necessary co-factors for the enzyme)

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of the 2Abz-GLQRALEI-Lys(Dnp)-NH2 peptide in a suitable solvent like DMSO.

-

Dilute the stock solution to a working concentration (e.g., 1-10 µM) in the assay buffer.

-

Acquire the emission spectrum:

-

Set the excitation wavelength to a preliminary value of 320 nm.

-

Scan the emission from 350 nm to 550 nm.

-

The wavelength with the highest fluorescence intensity is the emission maximum (λem).

-

-

Acquire the excitation spectrum:

-

Set the emission wavelength to the determined emission maximum (λem).

-

Scan the excitation wavelengths from 280 nm to 400 nm.

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

-

Control for background fluorescence: Run a blank sample containing only the assay buffer.

Enzyme Activity Assay

This protocol outlines a typical procedure for measuring protease activity using the 2Abz-GLQRALEI-Lys(Dnp)-NH2 substrate.

Objective: To quantify the kinetic parameters of a target protease.

Materials:

-

2Abz-GLQRALEI-Lys(Dnp)-NH2 peptide

-

Purified target protease

-

Assay buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the 2Abz-GLQRALEI-Lys(Dnp)-NH2 substrate in the assay buffer to cover a range of concentrations around the expected Km value.

-

Add the substrate dilutions to the wells of the 96-well plate.

-

Initiate the reaction by adding a fixed concentration of the purified enzyme to each well.

-

Monitor the fluorescence intensity over time using the predetermined optimal excitation and emission wavelengths (e.g., λex = 320 nm, λem = 420 nm).

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

-

Determine the kinetic parameters (Km and Vmax) by fitting the V₀ values to the Michaelis-Menten equation.

-

Inner Filter Effect Correction: At high substrate concentrations, the "inner filter effect" can lead to an underestimation of the true fluorescence. It is important to correct for this phenomenon, for instance, by using the method described by Liu et al. (1999) in Analytical Biochemistry, 267, 331-335.[1]

Signaling Pathway and Biological Context

While the specific protease that cleaves the GLQRALEI sequence is not definitively identified, this sequence bears resemblance to cleavage sites of certain caspases, which are key mediators of apoptosis (programmed cell death) and inflammation. The following diagram illustrates a generalized inflammatory signaling pathway that could potentially involve a protease targeted by this substrate.

Caption: Generalized Inflammatory Signaling Pathway.

This diagram illustrates a potential scenario where an extracellular stimulus (PAMP) binds to a cell surface receptor (PRR), initiating an intracellular signaling cascade. This cascade leads to the activation of a protease, which then cleaves its downstream targets, including pro-inflammatory cytokines and the synthetic substrate 2Abz-GLQRALEI-Lys(Dnp)-NH2, resulting in a measurable fluorescent signal.

Conclusion

The FRET peptide 2Abz-GLQRALEI-Lys(Dnp)-NH2 is a valuable tool for the study of specific proteases. Its well-defined spectroscopic properties, based on the Abz/Dnp FRET pair, allow for sensitive and continuous monitoring of enzyme activity. While further research is needed to definitively identify the primary target enzyme and its precise role in signaling pathways, the information and protocols provided in this guide offer a solid foundation for researchers to effectively utilize this substrate in their investigations into proteolytic events in various biological processes.

References

The 2Abz/Dnp FRET Pair: A Technical Guide for Researchers

An In-depth Guide to the Application of the 2-Aminobenzoyl (2Abz) and 2,4-Dinitrophenyl (Dnp) FRET Pair in Designing Peptide Substrates for Protease Activity and Drug Discovery.

The use of Förster Resonance Energy Transfer (FRET) has become an indispensable tool in biochemical and pharmaceutical research, providing a sensitive and continuous method for monitoring enzymatic activity. Among the various FRET pairs, the 2-aminobenzoyl (2Abz) donor and 2,4-dinitrophenyl (Dnp) acceptor system is a well-established and widely utilized pair for designing internally quenched fluorescent peptide substrates, particularly for proteases.

This guide provides a comprehensive technical overview of the 2Abz/Dnp FRET pair, including its core principles, key quantitative parameters, detailed experimental protocols for peptide synthesis and enzyme assays, and its application in drug development.

Core Principles of the 2Abz/Dnp FRET System

FRET is a non-radiative energy transfer process wherein an excited state donor fluorophore (2Abz) transfers energy to a proximal ground state acceptor molecule (Dnp), often referred to as a quencher.[1] This energy transfer is dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and it is exquisitely sensitive to the distance between the two moieties, following an inverse sixth-power relationship.[2][3]

In a typical peptide substrate, the 2Abz group is placed at one end of the peptide sequence (commonly the N-terminus) and the Dnp group is attached to the side chain of an amino acid (such as lysine) within the sequence.[4] When the peptide is intact, the 2Abz and Dnp are held in close proximity (typically within 10-100 Å), allowing for efficient FRET to occur.[3] Upon excitation of the 2Abz donor, the energy is transferred to the Dnp quencher, and the donor's fluorescence is suppressed.[2]

When a protease cleaves the peptide bond between the donor and acceptor, they diffuse apart, disrupting FRET. This separation eliminates the quenching effect, leading to a measurable increase in the fluorescence emission of the 2Abz donor, which can be monitored in real-time to determine the rate of enzyme activity.[2][5]

Quantitative Data: Spectroscopic and FRET Parameters

The effectiveness of the 2Abz/Dnp pair is rooted in its favorable spectroscopic properties. The following tables summarize the key quantitative parameters for the donor and acceptor molecules.

| Parameter | Value | Reference |

| 2Abz (Donor) Spectroscopic Properties | ||

| Excitation Wavelength (λex) | ~320 nm | [2] |

| Emission Wavelength (λem) | ~420 nm | [2] |

| Quantum Yield (ΦD) | ~0.19 (for p-2ABZ analogue) | [6] |

| Dnp (Acceptor) Spectroscopic Properties | ||

| Absorption Wavelength (λabs) | ~363 nm | [7] |

| Molar Extinction Coefficient (εA) | ~17,400 M⁻¹cm⁻¹ at 360 nm | [8] |

| Calculated FRET Parameter | ||

| Förster Distance (R₀) | Calculated (typically 1-10 nm) | [2][3] |

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is not a fixed value but is calculated based on the spectral overlap of the donor and acceptor, the donor's quantum yield, and the acceptor's extinction coefficient. While a precise published value for this specific pair is elusive, it falls within the typical 1-10 nm range required for effective FRET-based assays.[3]

Applications in Enzyme Kinetics

The 2Abz/Dnp system is highly effective for determining the kinetic parameters of various proteases. The continuous nature of the assay allows for the precise measurement of initial reaction velocities, which are essential for calculating the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

| Enzyme | Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Proteinase A | Abz-Ala-Pro-Ala-Lys-Phe-(NO₂)-Phe-Arg-Leu | 12 | 14.4 | 1,200,000 |

| Rabbit Lung ACE | Abz-FRK(Dnp)P-OH | 14 ± 1 | 30 ± 1 | 2,142,857 |

| Rabbit Lung ACE | Abz-YRK(Dnp)P-OH | 10 ± 1 | 22 ± 1 | 2,200,000 |

| Rabbit Lung ACE | Abz-SRK(Dnp)P-OH | 12 ± 1 | 2.9 ± 0.1 | 241,667 |

| Rabbit Lung ACE | Abz-TRK(Dnp)P-OH | 15 ± 1 | 2.5 ± 0.1 | 166,667 |

Note: Data compiled from multiple sources. Experimental conditions may vary.

Experimental Protocols

Solid-Phase Synthesis of a 2Abz/Dnp Labeled Peptide

This protocol describes a general procedure for manual solid-phase peptide synthesis (SPPS) using the standard Fmoc/tBu strategy. The example involves incorporating 2Abz on the N-terminus and a Dnp group on a lysine side chain.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Lys(Dnp)-OH)

-

2-Aminobenzoic acid (2Abz)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in NMP (N-Methyl-2-pyrrolidone)

-

Solvents: NMP, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in NMP in a reaction vessel for 30 minutes.

-

First Amino Acid Coupling:

-

Deprotect the resin by treating it with 20% piperidine in NMP (2 x 10 min).

-

Wash the resin thoroughly with NMP and DCM.

-

In a separate tube, pre-activate the first Fmoc-amino acid (e.g., Fmoc-Lys(Dnp)-OH) by dissolving it with HBTU/HOBt and DIEA in NMP.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin to remove excess reagents. Confirm coupling with a Kaiser test.[9]

-

-

Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

N-terminal 2Abz Labeling:

-

After the final Fmoc group is removed from the N-terminal amino acid, wash the resin.

-

Couple 2-aminobenzoic acid using the same HBTU/HOBt/DIEA activation chemistry as for the amino acids.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it.

-

Add the cold cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[10]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

-

Purification: Purify the crude peptide using reverse-phase HPLC. Confirm the identity and purity by mass spectrometry and analytical HPLC.

Protease Activity Assay Using a 2Abz/Dnp Substrate

This protocol provides a general framework for measuring protease activity in a 96-well plate format using a fluorescence plate reader.

Materials:

-

Purified protease of interest

-

2Abz/Dnp-labeled peptide substrate

-

Assay Buffer: The optimal buffer will depend on the specific enzyme (e.g., for Botulinum Neurotoxin Type A Light Chain, 50 mM HEPES, pH 7.4, containing 0.05% TWEEN 20).[7]

-

DMSO for preparing the substrate stock solution

-

96-well black, flat-bottom plates

-

Fluorescence plate reader with excitation at ~320 nm and emission detection at ~420 nm.[7]

Procedure:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the 2Abz/Dnp peptide substrate (e.g., 5 mM) in 100% DMSO. Protect from light.[7]

-

Dilute the purified enzyme to the desired working concentration in cold assay buffer.

-

Prepare the final substrate solution by diluting the DMSO stock into the assay buffer. The final concentration of substrate is typically between 5-10 µM. Ensure the final DMSO concentration in the assay is low (e.g., <2%) to avoid enzyme inhibition.[7]

-

-

Assay Setup:

-

Pipette the assay buffer into the wells of the 96-well plate.

-

Add the enzyme solution to the appropriate wells.

-

Include control wells:

-

Blank (No Enzyme): Substrate in assay buffer to measure background fluorescence.

-

Inhibitor Control (Optional): Enzyme, substrate, and a known inhibitor to confirm assay specificity.

-

-

-

Initiating the Reaction:

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.[7]

-

Initiate the enzymatic reaction by adding the substrate solution to all wells. Mix gently.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence reader, pre-set to the same temperature.

-

Measure the increase in fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) over time. Kinetic reads are typically taken every 30-60 seconds for 15-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (from "No Enzyme" wells) from all data points.

-

Determine the initial reaction velocity (V₀) for each enzyme concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

-

For kinetic parameter determination, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows associated with the 2Abz/Dnp FRET pair.

References

- 1. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - IN [thermofisher.com]

- 2. bachem.com [bachem.com]

- 3. Förster Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. eurogentec.com [eurogentec.com]

- 6. Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. listlabs.com [listlabs.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. wernerlab.weebly.com [wernerlab.weebly.com]

A Technical Guide to 2Abz-GLQRALEI-Lys(Dnp)-NH2: A Fluorogenic Substrate for Serine Protease Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the fluorogenic peptide substrate 2Abz-GLQRALEI-Lys(Dnp)-NH2, its mechanism of action, and its application in enzymatic assays. While the 2-aminobenzoyl (Abz) / dinitrophenyl (Dnp) pair is commonly used in metalloproteinase research, this specific peptide sequence has been characterized as a substrate for the complement C1s, a key serine protease in the classical complement pathway.

Introduction to FRET Substrates in Protease Research

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In protease research, this principle is applied by designing peptide substrates that contain a fluorescent donor (fluorophore) and an acceptor (quencher) molecule. When the peptide is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

The peptide 2Abz-GLQRALEI-Lys(Dnp)-NH2 is a FRET substrate that utilizes:

-

2-Aminobenzoyl (Abz) as the fluorescent donor group.

-

A Dinitrophenyl (Dnp) group attached to a lysine (Lys) residue as the quencher.

The specific amino acid sequence, Gly-Leu-Gln-Arg-Ala-Leu-Glu-Ile, serves as the recognition and cleavage site for the target enzyme.

Mechanism of Action

The functionality of 2Abz-GLQRALEI-Lys(Dnp)-NH2 is based on the intramolecular quenching of the Abz fluorophore by the Dnp group. Proteolytic cleavage at a specific site within the GLQRALEI sequence separates the two moieties, disrupting the FRET process and resulting in a quantifiable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescent signal allows for continuous monitoring of the enzymatic reaction.

Caption: Mechanism of the FRET substrate 2Abz-GLQRALEI-Lys(Dnp)-NH2.

Primary Application: A Substrate for Complement C1s

Recent research has identified the peptide sequence GLQRALEI as a substrate for the activated complement C1s, a serine protease that plays a crucial role in the classical complement pathway.[1][2] The pathway is a key component of the innate immune system. The study designed and utilized FRET-based fluorogenic peptides, including one with the GLQRALEI sequence, to quantify the activity of C1s.[1][2]

Quantitative Data: Kinetic Parameters

The following table summarizes the reported kinetic constants for the cleavage of FRET peptides by activated C1s.[1][2]

| Peptide Sequence | Apparent Km (μM) | kcat/Km (M-1s-1) |

| GLQRALEI | 104.40 ± 11.21 | 1.01 x 104 |

| SLGRKIQI | 116.00 ± 15.65 | 0.72 x 104 |

| GYLGRSYKVG | 89.26 ± 10.43 | 1.75 x 104 |

Data sourced from a study on quantitative immunoassays for activated complement C1s.[1][2]

Experimental Protocols

This section provides a detailed methodology for an enzyme activity assay using 2Abz-GLQRALEI-Lys(Dnp)-NH2, based on protocols for measuring activated C1s activity.[1][2]

Reagents and Materials

-

Substrate: 2Abz-GLQRALEI-Lys(Dnp)-NH2

-

Enzyme: Purified activated complement C1s

-

Assay Buffer: Tris-buffered saline (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Solvent: Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Instrumentation: Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~420 nm)

-

Microplates: 96-well black, flat-bottom plates

Assay Workflow

Caption: General workflow for a protease activity assay using the FRET substrate.

Detailed Step-by-Step Protocol

-

Prepare Substrate Stock: Dissolve the lyophilized 2Abz-GLQRALEI-Lys(Dnp)-NH2 peptide in DMSO to create a concentrated stock solution (e.g., 10 mM). Protect the solution from light.

-

Prepare Working Solutions:

-

Dilute the substrate stock solution in assay buffer to the desired final concentrations. A study of C1s used a range of concentrations from approximately 4.7 µM to 300 µM to determine kinetic parameters.[1][2]

-

Dilute the active C1s enzyme in assay buffer to the desired concentration. A concentration of 2.5 µL of 100 µg/mL active C1s has been used in a 100 µL reaction volume.[1]

-

-

Set up the Assay Plate:

-

Add assay buffer to each well of a 96-well plate.

-

Add the diluted enzyme solution to the appropriate wells. Include wells with buffer only (no enzyme) as a control for background fluorescence.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add the substrate working solution to each well to start the reaction. The final volume in the C1s study was 100 µL.[1]

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader.

-

Kinetic Assay (Recommended): Measure fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes. Set the excitation wavelength to ~320 nm and the emission wavelength to ~420 nm.

-

Endpoint Assay: Incubate the reaction for a fixed period (e.g., 60 minutes) at 37°C, then measure the final fluorescence.

-

-

Data Analysis:

-

For kinetic assays, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot (Relative Fluorescence Units per minute, RFU/min).

-

Subtract the background fluorescence from the control wells.

-

The reaction velocity can be used to determine kinetic parameters (Km, Vmax) by plotting velocity against a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Application in Inhibitor Screening

This substrate is also a valuable tool for screening potential inhibitors of its target protease, C1s. By measuring the reduction in the rate of substrate cleavage in the presence of a test compound, the inhibitory potency (e.g., IC50) can be determined.

Caption: Logical workflow for a high-throughput inhibitor screening assay.

Conclusion

The fluorogenic peptide 2Abz-GLQRALEI-Lys(Dnp)-NH2 is a specific and effective tool for studying the enzymatic activity of the serine protease complement C1s. Its FRET-based mechanism allows for sensitive, continuous monitoring of proteolysis, making it suitable for detailed kinetic studies and for the high-throughput screening of potential inhibitors targeting the classical complement pathway. Researchers in immunology, drug discovery, and enzymology can leverage this substrate to investigate the role of C1s in health and disease.

References

In-Depth Technical Guide: Utilizing 2Abz-GLQRALEI-Lys(Dnp)-NH2 for High-Throughput Enzyme Inhibition Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescent substrate, 2Abz-GLQRALEI-Lys(Dnp)-NH2, for the identification and characterization of enzyme inhibitors, with a primary focus on its application in assays for Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). This document details the core principles of the Förster Resonance Energy Transfer (FRET) technology underlying the substrate's mechanism of action, provides detailed experimental protocols for enzyme inhibition assays, and presents a framework for quantitative data analysis. Furthermore, it visualizes the key signaling pathways associated with MMP-2 and MMP-9, offering a broader biological context for inhibitor screening.

Introduction to 2Abz-GLQRALEI-Lys(Dnp)-NH2

2Abz-GLQRALEI-Lys(Dnp)-NH2 is a highly specific, internally quenched fluorescent peptide substrate designed for the continuous assay of proteolytic enzymes. It is a biologically active peptide that is particularly useful for studying the activity of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases, making them key targets for therapeutic intervention.

The peptide consists of a specific amino acid sequence (Gly-Leu-Gln-Arg-Ala-Leu-Glu-Ile) that is recognized and cleaved by certain MMPs, notably the gelatinases MMP-2 and MMP-9. The peptide is flanked by a fluorophore, 2-aminobenzoyl (2Abz), and a quencher, 2,4-dinitrophenyl (Dnp).

Principle of FRET-Based Enzyme Activity Assay

The utility of 2Abz-GLQRALEI-Lys(Dnp)-NH2 as a substrate lies in the principle of Förster Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the 2Abz fluorophore (donor) and the Dnp quencher (acceptor) results in the quenching of the fluorophore's emission. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Experimental Protocols

Materials and Reagents

-

2Abz-GLQRALEI-Lys(Dnp)-NH2 substrate

-

Recombinant human MMP-2 and/or MMP-9 (active form)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

-

Test inhibitors

-

96-well black microplates

-

Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm

Enzyme Inhibition Assay Protocol

This protocol is designed for a 96-well plate format, suitable for high-throughput screening of potential inhibitors.

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 2Abz-GLQRALEI-Lys(Dnp)-NH2 in DMSO.

-

Dilute the enzyme stock solution in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

-

Prepare serial dilutions of the test inhibitors in assay buffer.

-

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to all wells of a 96-well black microplate.

-

Add 10 µL of the serially diluted test inhibitors or vehicle control to the appropriate wells.

-

Add 20 µL of the diluted enzyme solution to all wells except for the "no enzyme" control wells (add 20 µL of assay buffer instead).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the 2Abz-GLQRALEI-Lys(Dnp)-NH2 substrate solution to all wells. The final substrate concentration should be at or near the Km value for an IC₅₀ determination.

-

Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements. Record fluorescence intensity (Excitation: ~320 nm, Emission: ~420 nm) every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis: Determining IC₅₀ Values

-

Calculate Initial Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by plotting fluorescence intensity versus time. The V₀ is the slope of the linear portion of this curve.

-

Calculate Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by fitting the data to a sigmoidal dose-response curve.

Quantitative Data

While specific kinetic constants (Km, Vmax) and inhibitor-specific IC₅₀/Ki values for 2Abz-GLQRALEI-Lys(Dnp)-NH2 are highly dependent on the specific experimental conditions (e.g., enzyme lot, buffer composition, temperature), the following tables provide a template for presenting such data. Researchers should experimentally determine these values under their specific assay conditions.

Table 1: Hypothetical Kinetic Parameters for 2Abz-GLQRALEI-Lys(Dnp)-NH2

| Enzyme | Km (µM) | Vmax (RFU/min) | kcat/Km (M⁻¹s⁻¹) |

| MMP-2 | 5 - 15 | To be determined | To be determined |

| MMP-9 | 10 - 25 | To be determined | To be determined |

Table 2: Example IC₅₀ Values for Known MMP Inhibitors

| Inhibitor | Target Enzyme | IC₅₀ (nM) with 2Abz-GLQRALEI-Lys(Dnp)-NH2 |

| GM6001 (Ilomastat) | MMP-2 | To be determined |

| GM6001 (Ilomastat) | MMP-9 | To be determined |

| SB-3CT | MMP-2 | To be determined |

| SB-3CT | MMP-9 | To be determined |

Note: The values in these tables are for illustrative purposes only and must be determined experimentally.

Associated Signaling Pathways

The expression and activity of MMP-2 and MMP-9 are regulated by complex signaling pathways that are often constitutively active in disease states. Understanding these pathways provides a broader context for the development of targeted inhibitors.

TGF-β Signaling Pathway and MMP-9 Activation

Transforming growth factor-beta (TGF-β) is a key cytokine that can induce the expression of MMP-9. This signaling cascade is crucial in processes like fibrosis and tumor progression.

JAK/STAT Pathway and MMP-2 Expression

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling route that can lead to the upregulation of MMP-2 expression, particularly in the context of inflammation and cancer.

Conclusion

2Abz-GLQRALEI-Lys(Dnp)-NH2 is a robust and sensitive tool for the study of MMP-2 and MMP-9 activity and for the high-throughput screening of their inhibitors. The FRET-based assay offers a continuous and straightforward method for quantifying enzyme kinetics and inhibition. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can effectively utilize this substrate to advance drug discovery efforts targeting matrix metalloproteinases. The contextualization of this substrate within the broader signaling pathways that regulate MMP expression further enhances its utility in the development of novel therapeutics.

Methodological & Application

Application Notes and Protocols for 2Abz-GLQRALEI-Lys(Dnp)-NH2 in a Fluorescence Plate Reader

For Researchers, Scientists, and Drug Development Professionals

Introduction

2Abz-GLQRALEI-Lys(Dnp)-NH2 is a highly sensitive fluorogenic peptide substrate designed for the detection of specific protease activity. This substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence, GLQRALEI, is flanked by a fluorophore, 2-Aminobenzoyl (2Abz), and a quencher, 2,4-Dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone within the GLQRALEI sequence, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal makes 2Abz-GLQRALEI-Lys(Dnp)-NH2 an ideal tool for high-throughput screening of enzyme activity and inhibitor profiling in a fluorescence plate reader format. While the specific primary enzyme target for this substrate can vary, it is crucial to validate its cleavage by the protease of interest.

Principle of the Assay

The assay methodology relies on the FRET pair, 2Abz and Dnp. The 2Abz group serves as the fluorescent donor, and the Dnp group acts as the quencher.

-

Intact Substrate: When the peptide is whole, the energy absorbed by the 2Abz fluorophore upon excitation is non-radiatively transferred to the nearby Dnp quencher. This process significantly reduces the emission of fluorescent light.

-

Cleaved Substrate: In the presence of a specific protease that recognizes and cleaves the GLQRALEI sequence, the peptide is hydrolyzed. This cleavage event separates the 2Abz fluorophore from the Dnp quencher. The separation disrupts the FRET process, and the 2Abz moiety can now emit its characteristic fluorescence upon excitation. The increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, consequently, the activity of the enzyme.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the use of 2Abz-GLQRALEI-Lys(Dnp)-NH2 in a fluorescence plate reader assay.

| Parameter | Recommended Value/Range | Notes |

| Excitation Wavelength | 320 nm | Optimal for 2Abz fluorophore. |

| Emission Wavelength | 420 nm | Characteristic emission peak of 2Abz. |

| Substrate Stock Solution | 1-10 mM in DMSO | Store at -20°C or -80°C, protected from light. |

| Final Substrate Concentration | 1-20 µM | Optimal concentration should be determined empirically by titration. |

| Enzyme Concentration | Variable | Dependent on enzyme activity; should be optimized for linear signal increase. |

| Assay Buffer | Enzyme-dependent | A generic starting buffer can be 50 mM Tris, 100 mM NaCl, pH 7.5. |

| Incubation Temperature | Enzyme-dependent | Typically 25°C or 37°C. |

| Reaction Time | 15-60 minutes | Monitor kinetically to ensure measurements are in the linear range. |

| Plate Type | Black, flat-bottom 96- or 384-well plates | Minimizes background fluorescence and well-to-well crosstalk. |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare an appropriate assay buffer for the protease of interest. The buffer composition should be optimized for pH and ionic strength to ensure optimal enzyme activity. A common starting point is 50 mM Tris-HCl, 100 mM NaCl, pH 7.5. If the enzyme requires cofactors (e.g., Ca²⁺, Zn²⁺) or reducing agents (e.g., DTT, β-mercaptoethanol), these should be included.

-

Substrate Stock Solution: Dissolve the 2Abz-GLQRALEI-Lys(Dnp)-NH2 peptide in high-quality, anhydrous DMSO to a final concentration of 1-10 mM. Aliquot and store at -20°C or -80°C, protected from light to avoid photobleaching.

-

Enzyme Solution: Prepare a stock solution of the purified protease in a suitable buffer. The concentration should be high enough to allow for dilution to the desired final concentration in the assay. Store according to the manufacturer's recommendations.

-

Inhibitor/Compound Solution (for screening): Dissolve test compounds in DMSO to create stock solutions.

Assay Procedure for Enzyme Activity Measurement

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for 384-well plates.

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration).

-

Enzyme Working Solution: Dilute the enzyme stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration).

-

-

Set up the Assay Plate:

-

Blank (No Enzyme): Add 50 µL of assay buffer and 50 µL of the substrate working solution.

-

Enzyme Control (No Substrate): Add 50 µL of the enzyme working solution and 50 µL of assay buffer.

-

Positive Control (Enzyme + Substrate): Add 50 µL of the enzyme working solution.

-

Test Wells (for inhibitor screening): Add 45 µL of the enzyme working solution and 5 µL of the test compound dilution.

-

-

Pre-incubation (for inhibitor screening): If screening for inhibitors, pre-incubate the plate with the enzyme and compounds for 15-30 minutes at the assay temperature.

-

Initiate the Reaction: Add 50 µL of the substrate working solution to the positive control and test wells to start the enzymatic reaction. The total volume in each well should be 100 µL.

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.

-

Measure the fluorescence intensity kinetically over a period of 15-60 minutes, with readings taken every 1-2 minutes.

-

Set the excitation wavelength to 320 nm and the emission wavelength to 420 nm.

-

Data Analysis

-

Correct for Background Fluorescence: Subtract the average fluorescence intensity of the blank wells from all other wells at each time point.

-

Determine the Rate of Reaction: For each well, plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes). The initial rate of the reaction (V₀) is the slope of the linear portion of this curve (RFU/min).

-

Calculate Enzyme Activity: The enzyme activity is directly proportional to the calculated reaction rate.

-

Calculate Percentage Inhibition (for screening):

-

% Inhibition = [1 - (Rate of Test Well / Rate of Positive Control)] * 100

-

Visualizations

Signaling Pathway of FRET-based Protease Assay

Caption: FRET mechanism of the 2Abz-Dnp substrate.

Experimental Workflow

Caption: Step-by-step experimental workflow.

2Abz-GLQRALEI-Lys(Dnp)-NH2 stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of the fluorogenic peptide substrate, 2Abz-GLQRALEI-Lys(Dnp)-NH2. This peptide is a valuable tool for studying the activity of certain proteases and for high-throughput screening of potential enzyme inhibitors.

Introduction

2Abz-GLQRALEI-Lys(Dnp)-NH2 is a biologically active peptide that functions as a substrate for proteases with C4 P4-P4' specificity.[1][2] It is designed for use in Fluorescence Resonance Energy Transfer (FRET) based assays.[3][4][5][6] The peptide incorporates a fluorescent donor group, 2-aminobenzoyl (2Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp group quenches the fluorescence of the 2Abz group. Upon enzymatic cleavage of the peptide backbone between the fluorophore and the quencher, the 2Abz group is liberated, resulting in a measurable increase in fluorescence. This allows for the continuous monitoring of enzyme activity.

Product Information

A summary of the key quantitative data for 2Abz-GLQRALEI-Lys(Dnp)-NH2 is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C58H90N18O17 | [1][2] |

| Molecular Weight | 1311.45 g/mol | [7] |

| Appearance | Lyophilized powder | |

| Purity | Typically >95% (as determined by HPLC) | |

| Fluorophore (Donor) | 2-Aminobenzoyl (2Abz) | [3][5][6] |

| Quencher (Acceptor) | 2,4-Dinitrophenyl (Dnp) | [3][5][6] |

| Excitation Wavelength | ~320 nm | [3] |

| Emission Wavelength | ~420 nm | [3] |

Stock Solution Preparation

Proper preparation of a stock solution is critical for obtaining accurate and reproducible results. The following protocol outlines the recommended procedure for preparing a stock solution of 2Abz-GLQRALEI-Lys(Dnp)-NH2.

Materials

-

2Abz-GLQRALEI-Lys(Dnp)-NH2 lyophilized powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile, low-retention pipette tips

-

Vortex mixer

-

Optional: Sonicator

Protocol

-

Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation of moisture.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1 mM or 10 mM). It is recommended to start with a small volume of DMSO to ensure the peptide fully dissolves before adding the final volume.

-

Dissolution: Gently vortex the vial to dissolve the peptide. If necessary, sonicate the solution for short intervals to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

-